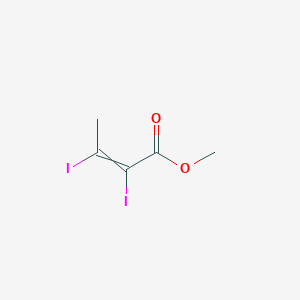
Methyl 2,3-diiodobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-diiodobut-2-enoate is an organic compound with the molecular formula C5H6I2O2 It is characterized by the presence of two iodine atoms attached to a but-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,3-diiodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl but-2-enoate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then esterified to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Methyl 2,3-diiodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding diiodobut-2-ene derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of diiodobut-2-ene.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
Methyl 2,3-diiodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2,3-diiodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of iodine atoms makes it a good leaving group, facilitating substitution reactions. Additionally, the ester functionality allows for further modifications through hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Methyl 2,3-dibromobut-2-enoate: Similar structure but with bromine atoms instead of iodine.
Methyl 2,3-dichlorobut-2-enoate: Contains chlorine atoms instead of iodine.
Methyl 2,3-difluorobut-2-enoate: Contains fluorine atoms instead of iodine.
Uniqueness
Methyl 2,3-diiodobut-2-enoate is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing unique opportunities for synthetic applications.
特性
CAS番号 |
500912-97-0 |
|---|---|
分子式 |
C5H6I2O2 |
分子量 |
351.91 g/mol |
IUPAC名 |
methyl 2,3-diiodobut-2-enoate |
InChI |
InChI=1S/C5H6I2O2/c1-3(6)4(7)5(8)9-2/h1-2H3 |
InChIキー |
ZCDMABJBPNYNDW-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)OC)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


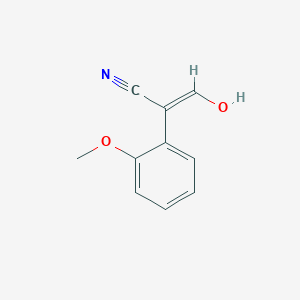
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)

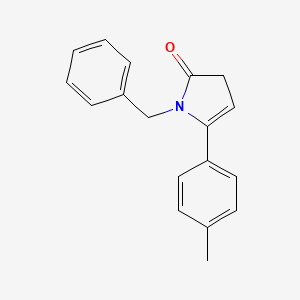
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
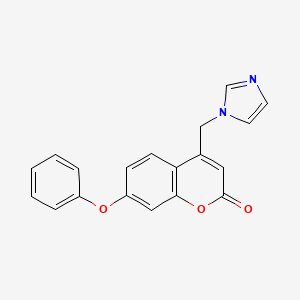

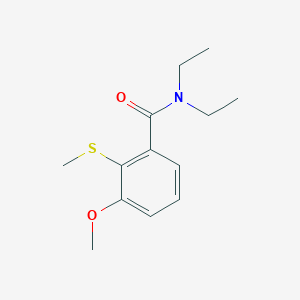
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
